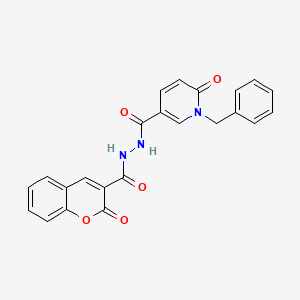
1-benzyl-6-oxo-N'-(2-oxo-2H-chromene-3-carbonyl)-1,6-dihydropyridine-3-carbohydrazide
説明
1-benzyl-6-oxo-N'-(2-oxo-2H-chromene-3-carbonyl)-1,6-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C23H17N3O5 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-benzyl-6-oxo-N'-(2-oxo-2H-chromene-3-carbonyl)-1,6-dihydropyridine-3-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on diverse research findings.
The molecular formula of the compound is with a molecular weight of approximately 437.29 g/mol. Its structure includes a dihydropyridine core, chromene moiety, and a carbohydrazide functional group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of similar structures exhibit significant antimicrobial properties. For example, compounds with a benzylidene moiety have shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | S. aureus | 15.625 | Inhibition of protein synthesis |
| Compound B | E. faecalis | 62.5 | Inhibition of nucleic acid synthesis |
| Compound C | Pseudomonas aeruginosa | 31.108 | Biofilm inhibition |
Anticancer Activity
The anticancer potential of related compounds has been explored extensively. For instance, studies have shown that pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural features of the compound may enhance its interaction with biological targets involved in cancer progression.
Enzyme Inhibition
Enzyme inhibition studies reveal that similar compounds exhibit significant activity against acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition potential is often quantified using IC50 values, where lower values indicate higher potency .
Table 2: Enzyme Inhibition Potency
| Compound Name | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound D | AChE | 15.48 |
| Compound E | Butyrylcholinesterase | 20.00 |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of a series of benzylidene derivatives against MRSA and found that one derivative exhibited an MBIC (Minimum Biofilm Inhibitory Concentration) significantly lower than standard antibiotics like ciprofloxacin .
- Cancer Cell Line Studies : Another investigation focused on the anticancer effects of dihydropyridine derivatives on various cancer cell lines. Results indicated that these compounds could reduce cell viability by inducing apoptosis at concentrations as low as 10 μM .
特性
IUPAC Name |
1-benzyl-6-oxo-N'-(2-oxochromene-3-carbonyl)pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-20-11-10-17(14-26(20)13-15-6-2-1-3-7-15)21(28)24-25-22(29)18-12-16-8-4-5-9-19(16)31-23(18)30/h1-12,14H,13H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLCQLJEAICYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















